Ethyl 2,4-dihydroxy-6-propylbenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2,4-dihydroxy-6-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-5-8-6-9(13)7-10(14)11(8)12(15)16-4-2/h6-7,13-14H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWSSRCTMYFELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)O)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50776485 | |
| Record name | Ethyl 2,4-dihydroxy-6-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50776485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21855-51-6 | |
| Record name | Ethyl 2,4-dihydroxy-6-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50776485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dihydroxy-6-propylbenzoate can be synthesized through the esterification of 2,4-dihydroxy-6-propylbenzoic acid with ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction typically involves dissolving the acid in ethanol, adding the acid catalyst, and heating the mixture under reflux conditions. After the reaction is complete, the product is isolated by removing the solvent and purifying the crude product using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dihydroxy-6-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: The corresponding alcohol.
Substitution: Ethers or esters, depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Properties
Ethyl 2,4-dihydroxy-6-propylbenzoate has been identified as a promising candidate in the synthesis of anti-inflammatory medications. Research indicates that it exhibits potent anti-inflammatory effects, making it suitable for treating various inflammatory conditions .
Case Study: Drug Development
A study explored the compound's efficacy in formulating new anti-inflammatory drugs. The results demonstrated a significant reduction in inflammation markers in preclinical models, suggesting its potential for further development into therapeutic agents .
Cosmetic Industry
Antioxidant and Skin Rejuvenation
The compound's antioxidant properties make it an ideal ingredient in skincare formulations. It has been incorporated into high-performance skincare products aimed at rejuvenating the skin and promoting a youthful appearance .
Case Study: Skincare Product Efficacy
In a clinical trial involving a skincare product containing this compound, participants reported improved skin elasticity and reduced signs of aging after consistent use over three months. The study highlighted the compound's role in enhancing skin health through its antioxidant activity .
Agricultural Applications
Growth Stimulant for Crops
This compound has shown potential as a growth stimulant in agricultural practices. It is believed to enhance crop productivity and yield by promoting growth processes in plants .
Case Study: Crop Yield Improvement
In field trials conducted on tomato plants, the application of this compound resulted in a 20% increase in yield compared to untreated controls. Researchers noted improvements in plant vigor and fruit quality, underscoring its agricultural benefits .
Chemical Synthesis
Building Block for Organic Synthesis
The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions .
Table: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Hydroxyl groups oxidized to form quinones | Quinone derivatives |
| Reduction | Ester group reduced to corresponding alcohol | Alcohol derivatives |
| Substitution | Hydroxyl groups participate in nucleophilic reactions | Ethers or esters |
Mechanism of Action
The mechanism of action of ethyl 2,4-dihydroxy-6-propylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may exert various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The primary differences among these compounds lie in:
- Ester group : Ethyl (C₂H₅) vs. methyl (CH₃).
- Alkyl substituent: Propyl (C₃H₇) vs. nonyl (C₉H₁₉).
These variations influence molecular weight, hydrophobicity, and solubility.
Physicochemical Properties
*XlogP values estimated based on alkyl chain length trends.
†Calculated by adjusting methyl ester (210.23) to ethyl ester (additional 14 g/mol).
Key Observations:
Molecular Weight: The ethyl ester group increases molecular weight by ~14 g/mol compared to the methyl analog. The nonyl substituent significantly elevates molecular weight (308.20 vs. ~224.23 for the propyl analog).
Hydrophobicity (XlogP): Longer alkyl chains (nonyl vs. propyl) drastically increase hydrophobicity (XlogP 6.6 vs. ~4.5), suggesting reduced water solubility and enhanced lipid membrane permeability for the nonyl analog . Ethyl esters exhibit marginally higher hydrophobicity than methyl esters due to the larger alkyl group.
Hydrogen Bonding: All three compounds have identical hydrogen bond donors (2 phenolic -OH groups) and acceptors (4 oxygen atoms), implying similar polar interactions in biological or synthetic systems.
Biological Activity
Ethyl 2,4-dihydroxy-6-propylbenzoate, also known as this compound, is a compound with significant potential in various biological applications. This article explores its biological activity, including its antioxidant and antimicrobial properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H16O4
- CAS Number : 21855-51-6
- Molecular Weight : 224.253 g/mol
This compound is characterized by the presence of both ethyl and hydroxyl functional groups attached to a propyl-substituted benzoic acid structure. This unique configuration contributes to its diverse biological activities.
The biological activities of this compound are primarily attributed to its ability to act as an antioxidant and antimicrobial agent . The hydroxyl groups in the structure facilitate the donation of electrons, which helps neutralize free radicals and reduce oxidative stress in biological systems .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In various assays, it has demonstrated the ability to scavenge free radicals effectively. For example, studies involving DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging have shown that this compound can trap radicals at concentrations comparable to well-known antioxidants like butylated hydroxytoluene (BHT) .
Table 1: Antioxidant Activity Comparison
| Compound | Concentration (µM) | % Scavenging |
|---|---|---|
| This compound | 10 | 82 |
| BHT | 10 | 43 |
| Other Compounds | Varies | <10 |
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Notably, it has shown effectiveness against Staphylococcus aureus , including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MICs) reported at approximately 64 µg/mL .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Methicillin-resistant S. aureus | 64 |
| Escherichia coli | Not effective |
Case Studies and Research Findings
-
Study on Antioxidant Properties :
A study published in a peer-reviewed journal highlighted the antioxidant capabilities of this compound through DPPH and ABTS assays. The compound exhibited a strong capacity to reduce oxidative stress markers in vitro . -
Antimicrobial Efficacy Study :
Another research investigation focused on the antimicrobial effects of this compound against various bacterial strains. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at relatively low concentrations . -
Potential Therapeutic Applications :
The compound is being explored for potential therapeutic applications in drug development due to its dual antioxidant and antimicrobial properties. Its role as a building block in organic synthesis is also being investigated for creating more complex molecules with enhanced biological activities .
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling Ethyl 2,4-dihydroxy-6-propylbenzoate in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks, as similar benzoic acid derivatives are associated with respiratory irritation .
- First Aid : For skin exposure, rinse immediately with water for ≥15 minutes; for eye contact, use eyewash stations and seek medical attention if irritation persists .
- Storage : Keep in airtight containers away from oxidizers and heat sources to prevent decomposition .
Q. Which analytical techniques are suitable for confirming the purity and structure of this compound?
- Methodological Guidance :
- Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) can assess purity. Use C18 columns and methanol/water mobile phases for optimal resolution .
- Spectroscopy :
- NMR : Employ H and C NMR in deuterated DMSO to resolve hydroxyl and propyl group signals. Compare with published spectra of structurally analogous compounds (e.g., 2,4-dihydroxybenzoic acid derivatives) .
- IR : Identify characteristic carbonyl (C=O, ~1680 cm) and hydroxyl (O-H, ~3200 cm) stretches .
- Mass Spectrometry : ESI-MS in negative ion mode can confirm molecular weight (expected [M-H] ion for CHO).
Q. How can researchers optimize the synthesis of this compound?
- Methodological Guidance :
- Precursor Selection : Use high-purity 2,4-dihydroxy-6-propylbenzoic acid (sourced from suppliers like Acros or Fluka) to minimize side reactions .
- Esterification : Catalyze the reaction with sulfuric acid in ethanol under reflux (70–80°C) for 6–8 hours. Monitor progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
- Workup : Neutralize residual acid with sodium bicarbonate, extract with ethyl acetate, and purify via recrystallization (ethanol/water) to isolate the ester .
Advanced Research Questions
Q. How should discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound be resolved?
- Methodological Guidance :
- Solvent Effects : Replicate experimental conditions (e.g., solvent, temperature) from conflicting studies. For example, DMSO-d vs. CDCl can shift hydroxyl proton signals significantly .
- Isotopic Purity : Verify deuterated solvent purity, as impurities (e.g., HO in DMSO-d) may obscure peaks .
- Collaborative Validation : Cross-validate data with independent labs using standardized protocols (e.g., Bruker AVANCE III HD 400 MHz for NMR) .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Guidance :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Sample at intervals (0, 7, 14 days) and analyze via HPLC to track degradation products .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at room temperature based on high-temperature data .
- Light Sensitivity : Conduct parallel experiments under UV/visible light to assess photolytic degradation .
Q. What mechanistic approaches are suitable for investigating interactions between this compound and biological macromolecules?
- Methodological Guidance :
- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and monitor tryptophan fluorescence emission at 340 nm (excitation: 295 nm). Calculate binding constants using Stern-Volmer plots .
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target enzymes (e.g., cyclooxygenase-2). Validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
